molecular formula C10H12ClNO4 B2640569 2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride CAS No. 2361665-53-2

2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride

Cat. No.: B2640569
CAS No.: 2361665-53-2
M. Wt: 245.66
InChI Key: PCJUJFOLSJLBJU-UHFFFAOYSA-N
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Description

2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyphenyl group, and an aminoacetic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve yield and efficiency. Purification steps such as recrystallization and chromatography are essential to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetyl-4-hydroxyphenyl)-2-aminoaceticacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications .

Properties

IUPAC Name

2-(3-acetyl-4-hydroxyphenyl)-2-aminoacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-5(12)7-4-6(2-3-8(7)13)9(11)10(14)15;/h2-4,9,13H,11H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJUJFOLSJLBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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